![molecular formula C10H9N5 B2494195 [[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile CAS No. 221295-10-9](/img/structure/B2494195.png)
[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related malononitrile derivatives involves reactions that yield compounds with potential applications as chemosensors and in creating novel chromophores. For instance, malononitrile dimer interaction with various reagents leads to the formation of functionalized analogs, showcasing the compound's versatility in synthesis processes (Belikov et al., 2018).
Molecular Structure Analysis
The molecular structure of malononitrile derivatives, including those similar to [[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile, is characterized by their ability to form donor-acceptor complexes. This is evident in compounds exhibiting solvatochromic behavior and two-photon absorption properties, indicative of strong intramolecular charge transfer (Zhao et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving malononitrile derivatives demonstrate the compound's reactivity towards various nucleophiles, leading to the formation of diverse heterocyclic systems. These reactions are crucial for synthesizing compounds with potential applications in material science and as chemosensors (Elmaati et al., 2003).
Physical Properties Analysis
The physical properties of malononitrile derivatives, such as their solvatochromic behavior and fluorescence emission, are influenced by their molecular structure. These properties are essential for their application in sensors and photophysical studies (Bogdanov et al., 2019).
Chemical Properties Analysis
Malononitrile derivatives exhibit a range of chemical properties, including the ability to undergo various nucleophilic substitutions and cyclization reactions. These properties are pivotal in creating functionalized materials and heterocyclic compounds with significant chemical interest (Hanzlowsky et al., 2003).
Applications De Recherche Scientifique
Synthesis and Reactivity
- Substrate for Heterocyclic System Construction : Hydrazone reacts with DMFDMA (N,N-Dimethylformamide dimethyl acetal) to form 2-dimethylaminomethylene-3-(phenylhydrazono)-indan-1-one, which further reacts with various active methylene compounds, including malononitrile, to yield diverse heterocyclic systems like indenopyran, indenpyridine, and trinitrile derivatives (Elmaati et al., 2003).
Biological Activity and Cytotoxicity
- Precursor for Biological Active Compounds : Synthesis involving malononitrile leads to the formation of compounds with potential biological activities. For instance, it is used to synthesize pyrazolo[5, 1-c] [1, 2, 4] triazines, which have been studied for their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (MCF7) (Al-Adiwish et al., 2017).
Photophysical Properties
- Photophysical Characteristics : Malononitrile derivatives have been investigated for their photophysical properties. Specifically, two malononitrile derivatives were synthesized and their photophysical characteristics, including intramolecular charge transfer absorption bands and fluorescence emission, were explored using various spectroscopic methods. Their two-photon absorption cross-section values were also determined, indicating potential application in photonics and bioimaging (Zhao et al., 2007).
Chemical Reactivity
- Utility in Organic Synthesis : Malononitrile reacts with various compounds to form a wide range of products, demonstrating its versatility as a reactant in organic syntheses. For instance, it reacts with ethyl cyanoacetate to give polyfunctional substituted pyridine derivatives, which further react to yield condensed products or couple with benzenediazonium chloride to produce phenylhydrazone derivatives (Mohareb & Fahmy, 1985).
Propriétés
IUPAC Name |
2-[[5-(dimethylamino)pyrazin-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-15(2)10-7-13-9(6-14-10)3-8(4-11)5-12/h3,6-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITKZOGDTQIYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(N=C1)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

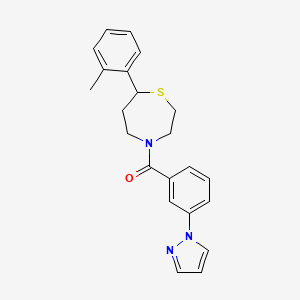
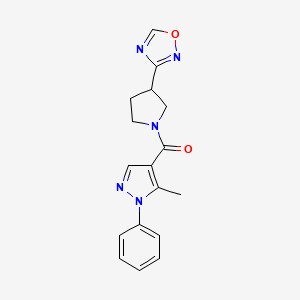
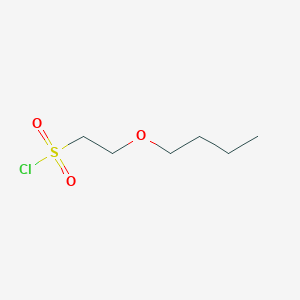
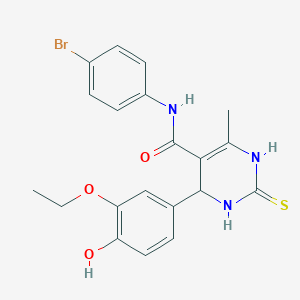
![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide](/img/structure/B2494119.png)
![1-[(4-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2494121.png)

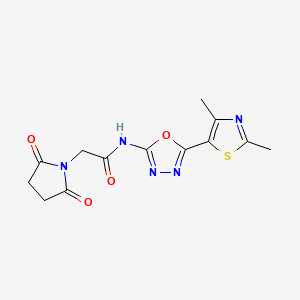

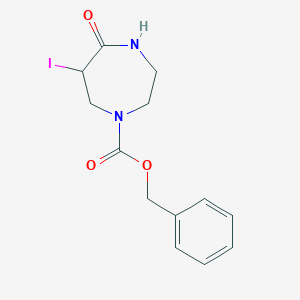
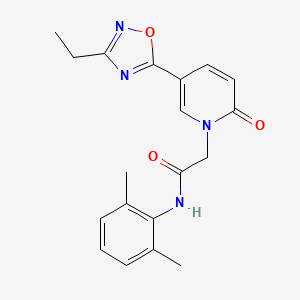

![7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2494133.png)
![2-[4]Quinolyl-ethylamine](/img/structure/B2494134.png)